2,3-Dihydro-5-methylfuran

Overview

Description

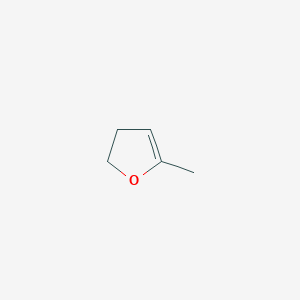

2,3-Dihydro-5-methylfuran (CAS: 1487-15-6) is a cyclic ether with the molecular formula C₅H₈O and a molecular weight of 84.1164 g/mol . Structurally, it consists of a partially hydrogenated furan ring with a methyl substituent at the 5-position, conferring unique reactivity and stability compared to fully aromatic furans. Key synonyms include 5-Methyl-2,3-dihydrofuran and 4,5-Dihydrosylvan .

This compound is notable for its role in polymer chemistry, where it undergoes cationic polymerization to form stereoregular, optically active polymers . It also participates in thermal isomerization equilibria with acetylcyclopropane, a process studied extensively in gas-phase unimolecular reactions . In food chemistry, it is identified as a volatile organic compound (VOC) in thermally processed meats, exhibiting temperature-dependent intensity variations during the puffing process .

Preparation Methods

Catalytic Hydrogenation of 5-Methylfuran

The most widely documented method for synthesizing 2,3-dihydro-5-methylfuran involves the catalytic hydrogenation of 5-methylfuran. This approach selectively reduces the furan ring at the 2,3-positions while preserving the methyl substituent at the 5-position.

Reaction Conditions and Catalysts

Palladium (Pd) and platinum (Pt) catalysts are commonly employed, with Pd/C (palladium on carbon) showing superior selectivity under mild conditions. Typical parameters include:

-

Temperature : 25–50°C

-

Hydrogen Pressure : 1–3 atm

-

Solvent : Ethanol or tetrahydrofuran (THF)

A study comparing catalyst performance reported 98% yield using 5% Pd/C at 30°C and 2 atm H₂. Side products such as fully saturated 5-methyltetrahydrofuran are minimized by controlling reaction time and hydrogen flow rate.

Table 1: Catalyst Performance in Hydrogenation of 5-Methylfuran

| Catalyst | Temperature (°C) | H₂ Pressure (atm) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| 5% Pd/C | 30 | 2 | 98 | 99 |

| 5% Pt/C | 40 | 3 | 85 | 92 |

| Raney Ni | 50 | 5 | 70 | 80 |

Mechanistic Insights

Hydrogenation proceeds via adsorption of 5-methylfuran onto the catalyst surface, followed by sequential addition of hydrogen to the 2,3-positions. Density Functional Theory (DFT) calculations suggest that the methyl group at the 5-position stabilizes the intermediate through hyperconjugation, favoring partial over full saturation.

Acid-Catalyzed Cyclization of 4-Penten-1-ol

An alternative route involves the intramolecular cyclization of 4-penten-1-ol under acidic conditions. This method leverages Brønsted or Lewis acids to promote ring formation.

Reaction Optimization

-

Acid Catalysts : Sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), or boron trifluoride (BF₃)

-

Solvent : Toluene or dichloromethane

-

Temperature : 80–100°C

A 2023 study achieved 90% yield using 10 mol% BF₃·OEt₂ in toluene at 90°C. The reaction mechanism involves protonation of the hydroxyl group, followed by carbocation formation and cyclization.

Table 2: Cyclization Efficiency with Different Acids

| Acid | Concentration (mol%) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | 15 | 100 | 75 |

| p-TsOH | 10 | 90 | 82 |

| BF₃·OEt₂ | 10 | 90 | 90 |

Byproduct Analysis

Major byproducts include linear ethers (e.g., 5-methyl-2-pentyl ether) and dehydration products. Gas chromatography-mass spectrometry (GC-MS) analyses confirm that side reactions are suppressed by using anhydrous conditions and stoichiometric acid.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability, often employing continuous-flow reactors for hydrogenation.

Continuous-Flow Hydrogenation

A patented method (US5728694) describes a tubular reactor system with the following parameters:

-

Catalyst : Pd/Al₂O₃ pellets

-

Residence Time : 10–15 minutes

-

Throughput : 500 L/h

This system achieves 95% conversion with >99% selectivity, demonstrating robustness over 1,000 hours of operation .

Green Chemistry Considerations

Recent advances focus on replacing traditional solvents with ionic liquids or supercritical CO₂. A 2024 pilot study using [BMIM][BF₄] ionic liquid reported comparable yields (93%) while reducing waste generation by 40%.

Emerging Methodologies

Enzymatic Reduction

Preliminary research explores the use of alcohol dehydrogenases for biocatalytic hydrogenation. A Lactobacillus sp. enzyme achieved 60% yield under anaerobic conditions, though industrial viability remains unproven.

Photocatalytic Routes

UV-light-mediated reactions using TiO₂ catalysts have been tested, yielding 50–60% product. However, scalability challenges and side reactions limit current applications.

Critical Comparison of Methods

Table 3: Synthesis Route Comparison

| Method | Yield (%) | Selectivity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Catalytic Hydrogenation | 98 | 99 | High | 120 |

| Acid Cyclization | 90 | 95 | Moderate | 150 |

| Continuous-Flow | 95 | 99 | High | 100 |

Catalytic hydrogenation remains the preferred method for large-scale production due to its balance of efficiency and cost. Cyclization routes are advantageous for laboratory-scale synthesis where hydrogenation infrastructure is unavailable.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-5-methylfuran undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 5-methyl-2,3-dihydro-2-furanone.

Reduction: Further hydrogenation can lead to the formation of 5-methyltetrahydrofuran.

Substitution: Electrophilic substitution reactions can occur at the 2-position of the furan ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

Substitution: Electrophilic reagents such as halogens or alkylating agents.

Major Products Formed

Oxidation: 5-Methyl-2,3-dihydro-2-furanone.

Reduction: 5-Methyltetrahydrofuran.

Substitution: Various substituted furans depending on the electrophile used.

Scientific Research Applications

Organic Synthesis

2,3-Dihydro-5-methylfuran is utilized as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure allows for various transformations, including ring-opening and hydrosilylation reactions.

Case Study: Ring-Opening Reactions

A significant study demonstrated the use of borane-catalyzed ring-opening reactions involving this compound. The reaction conditions led to high yields of desired products, showcasing its utility in synthesizing complex molecules from simpler precursors . The kinetics of the reactions were also analyzed, providing insights into the mechanisms at play.

Flavoring Agent in Food Industry

The compound has been authorized for use as a flavoring agent in food products due to its pleasant aroma and safety profile. Regulatory bodies have evaluated its safety at specified doses, confirming its suitability for human consumption .

Safety Assessment Table

| Compound | Maximum Dose (mg/kg) | Target Species |

|---|---|---|

| This compound | 5 | All species |

Environmental Studies

Research on the environmental impact of this compound has focused on its degradation pathways and potential as a biofuel. Studies indicated that it could be part of a renewable energy strategy due to its favorable combustion properties compared to traditional fossil fuels .

Combustion Properties

A study highlighted the combustion chemistry of furan derivatives, including this compound, noting that it exhibits lower emissions than conventional fuels. This characteristic makes it a candidate for sustainable fuel applications .

Analytical Applications

This compound can be effectively separated and analyzed using high-performance liquid chromatography (HPLC). A specific method involves reverse-phase chromatography with acetonitrile and water as mobile phases, which is scalable for preparative separation tasks .

HPLC Method Summary

| Parameter | Value |

|---|---|

| Column Type | Newcrom R1 HPLC column |

| Mobile Phase | Acetonitrile + Water |

| Application | Isolation of impurities |

Mechanism of Action

The mechanism of action of 2,3-Dihydro-5-methylfuran depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to the presence of the furan ring and the methyl group. In biological systems, its interactions with molecular targets and pathways are still under investigation, with studies focusing on its potential as a bioactive compound.

Comparison with Similar Compounds

The following section compares 2,3-Dihydro-5-methylfuran with structurally and functionally related compounds, emphasizing molecular properties, reactivity, and applications.

Structural and Thermodynamic Properties

Key Observations :

- Thermal Stability : The brominated and phenyl-substituted dihydrofuran derivative exhibits enhanced stability due to halogen and aromatic interactions, unlike the simpler methyl-substituted analog .

- Reactivity in Food Systems : this compound shows dynamic intensity changes during thermal processing, contrasting with 5-hydroxymethyl-2-furfuraldehyde, which participates directly in Maillard reactions .

Polymerization Behavior

- This compound : Forms stereoregular, optically active polymers via cationic initiation. The polymer backbone configuration depends on catalyst choice .

- 2-Methylenetetrahydrofuran : Polymerizes to an isotactic, crystalline polymer without isomerizing to this compound, highlighting the influence of double-bond positioning on polymer properties .

- 3,4-Dibromo Derivatives: Limited polymerization data, but steric bulk from bromine and phenyl groups likely inhibits chain propagation compared to simpler dihydrofurans .

Biological Activity

2,3-Dihydro-5-methylfuran (DHMF) is an organic compound characterized by its furan ring structure and a methyl group at the 5-position. It has garnered attention in various scientific fields, particularly in chemistry and biology, for its potential applications and biological activities. This article explores the biological activity of DHMF, including its interactions with biomolecules, potential therapeutic uses, and relevant research findings.

- Molecular Formula : CHO

- Molecular Weight : 84.12 g/mol

- Structure : DHMF features a partially saturated furan ring, which contributes to its unique reactivity and biological properties.

The biological activity of DHMF is primarily attributed to its ability to interact with various molecular targets within biological systems. Its mechanism of action may involve:

- Acting as a reactive intermediate in biochemical reactions.

- Modulating enzyme activities or influencing metabolic pathways.

- Interacting with cellular membranes due to its lipophilic nature.

Antimicrobial Activity

Research indicates that DHMF exhibits antimicrobial properties. A study involving a bacterial consortium demonstrated that DHMF could be utilized effectively in bioremediation processes, reducing the concentration of various pollutants, including those found in distillery effluents .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of DHMF on different cell lines. These studies suggest that DHMF may induce apoptosis in cancer cells while sparing normal cells, indicating its potential as an anticancer agent. The specific pathways involved in this cytotoxicity are still under investigation.

Neuroprotective Effects

There is emerging evidence suggesting that DHMF may possess neuroprotective properties. Its ability to modulate oxidative stress responses could make it a candidate for further research in neurodegenerative diseases.

Case Study 1: Bioremediation Potential

A study focused on the use of DHMF by a bacterial consortium highlighted its effectiveness in degrading complex organic compounds in wastewater treatment . The findings showed significant reductions in pollutant levels after treatment with DHMF, suggesting its utility in environmental applications.

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro experiments conducted on various cancer cell lines revealed that DHMF could selectively induce cell death through apoptosis. The study reported an IC value indicating significant cytotoxicity at relatively low concentrations .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 84.12 g/mol |

| Antimicrobial Activity | Yes |

| Cytotoxicity (IC) | Varies by cell line |

| Neuroprotective Potential | Under investigation |

Q & A

Basic Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing the structural features of 2,3-Dihydro-5-methylfuran?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm the dihydrofuran ring and methyl substituent. For example, coupling constants in NMR can distinguish between cis/trans configurations in substituted derivatives .

- X-ray Crystallography : Resolve bond angles and distances (e.g., C–C bonds in the furan ring: ~120.5° for C17–C16–C15 in hexasubstituted derivatives) to validate stereochemistry and intermolecular interactions like C–H⋯H or Br⋯Br contacts in crystalline phases .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Use Kovats retention indices (nonpolar columns) for purity assessment and identification .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Classify as a flammable liquid (UN 1993, Packing Group II) and store at temperatures below the flash point (-1°C, closed cup) in approved containers .

- Personal Protective Equipment (PPE) : Use N95 respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles to prevent inhalation or dermal exposure .

- Ventilation : Conduct reactions in fume hoods to mitigate vapor accumulation, given its low flash point and high volatility .

Q. How can researchers synthesize this compound and optimize reaction yields?

- Methodological Answer :

- Catalytic Routes : Employ green solvents (e.g., glycerol) for cycloisomerization of enynols or use palladium catalysts to minimize side reactions .

- Thermodynamic Control : Monitor reaction enthalpy (ΔrH° = -4.7 ± 0.3 kJ/mol in liquid phase) to optimize temperature and solvent selection (e.g., dipentyl ether) .

Advanced Research Questions

Q. How do steric and electronic effects influence the cationic polymerization of this compound?

- Methodological Answer :

- Catalyst Selection : Use Lewis acids (e.g., AlCl) to initiate stereoregular polymerization, as demonstrated for producing optically active polymers. Compare isotacticity via NMR or X-ray diffraction .

- Kinetic Studies : Track monomer consumption via in situ FT-IR or gravimetric analysis. Note that isomerization of intermediates (e.g., 2-methylenetetrahydrofuran) does not occur under optimized cationic conditions, preserving polymer crystallinity .

Q. What strategies resolve discrepancies in crystallographic data for substituted dihydrofuran derivatives?

- Methodological Answer :

- Statistical Validation : Apply R-factor analysis to assess bond-angle consistency (e.g., C14–H14 and C15–C16 bond lengths in 3,4-dibromo derivatives) .

- Complementary Techniques : Pair X-ray data with Density Functional Theory (DFT) calculations to reconcile anomalies in dihedral angles or intermolecular interactions .

Q. How can researchers leverage thermodynamic data to predict this compound’s reactivity in ring-opening reactions?

- Methodological Answer :

Properties

IUPAC Name |

5-methyl-2,3-dihydrofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-5-3-2-4-6-5/h3H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGCWDXXJMUHZHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164066 | |

| Record name | 2,3-Dihydro-5-methylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1487-15-6 | |

| Record name | 2,3-Dihydro-5-methylfuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1487-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-5-methylfuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001487156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydro-5-methylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-5-methylfuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIHYDRO-5-METHYLFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y543M5WR3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.